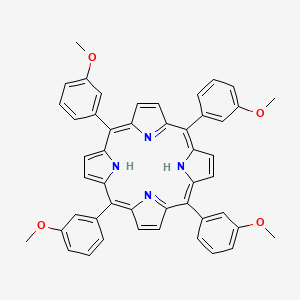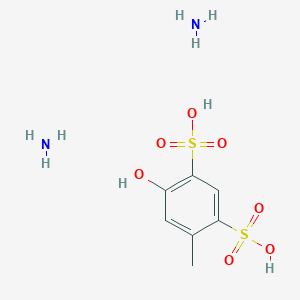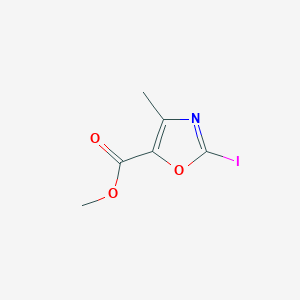
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(i)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) is an organometallic compound with the chemical formula C14H19Ir. This compound is notable for its use in various catalytic processes and its unique structure, which includes a methylcyclopentadienyl ligand and a 1,5-cyclooctadiene ligand coordinated to an iridium center .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) typically involves the reaction of iridium trichloride with methylcyclopentadiene and 1,5-cyclooctadiene under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, reducing agents like hydrogen or hydrides for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(0) species. Substitution reactions can result in a variety of iridium complexes with different ligands .
Scientific Research Applications
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) exerts its effects involves the coordination of the iridium center to various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the iridium center activates hydrogen molecules, enabling their addition to unsaturated substrates .
Comparison with Similar Compounds
Similar Compounds
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I): Similar in structure but with an acetylacetonato ligand instead of a methylcyclopentadienyl ligand.
(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer: Contains a methoxy ligand and forms a dimeric structure.
Uniqueness
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) is unique due to its specific ligand combination, which imparts distinct reactivity and catalytic properties. The presence of the methylcyclopentadienyl ligand, in particular, influences the electronic properties of the iridium center, making it suitable for specific catalytic applications .
Properties
Molecular Formula |
C14H19Ir- |
|---|---|
Molecular Weight |
379.52 g/mol |
IUPAC Name |
(5Z)-cycloocta-1,5-diene;iridium;2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2,4H,3H2,1H3;/q;-1;/b2-1-,8-7?;; |
InChI Key |
KPCZYEUFMAUVQQ-RPMSXJIWSA-N |
Isomeric SMILES |
CC1=[C-]CC=C1.C1C/C=C\CCC=C1.[Ir] |
Canonical SMILES |
CC1=[C-]CC=C1.C1CC=CCCC=C1.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)


![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)


